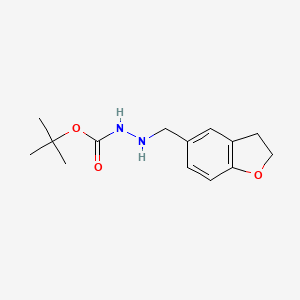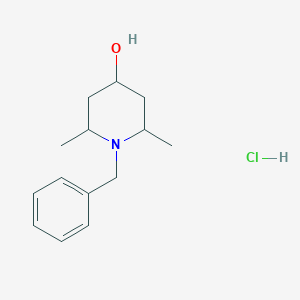
4-Chloro-2,5-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5-difluorophenol is a chemical compound with the molecular formula C6H3ClF2O. It has a molecular weight of 164.54 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C6H3ClF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
4-CDF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other molecules with biological activity. It has also been studied for its potential as a drug target, as it has been shown to interact with a variety of proteins and enzymes. Furthermore, 4-CDF has been studied for its potential use in lab experiments, as it is a relatively inexpensive and easily accessible compound.
Mechanism of Action
The mechanism of action of 4-CDF is not yet fully understood. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may act as an inhibitor or activator of certain biological processes. Furthermore, 4-CDF has been shown to interact with the enzyme cytochrome P450 2B6, suggesting that it may be involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CDF are not yet fully understood. However, studies have shown that it can interact with a variety of proteins and enzymes, suggesting that it may have an effect on a variety of biological processes. Furthermore, 4-CDF has been shown to interact with the enzyme cytochrome P450 2B6, suggesting that it may be involved in drug metabolism.
Advantages and Limitations for Lab Experiments
4-CDF has a number of advantages for use in lab experiments. It is relatively inexpensive and easily accessible, making it an ideal compound for use in scientific research. Furthermore, it is a highly versatile compound, as it can be used in the synthesis of a variety of compounds, as well as for its potential as a drug target. However, it is important to note that the reaction is highly exothermic, and the reaction should be conducted in a well-ventilated area to avoid the risk of explosion.
Future Directions
The potential future directions for 4-CDF are vast. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore its potential as a drug target, as well as its potential for use in lab experiments. Furthermore, research is needed to explore its potential for use in the synthesis of a variety of compounds, as well as its potential for use in agrochemical and other molecules with biological activity. Finally, research is needed to explore its potential for use in the development of new drugs and treatments.
Synthesis Methods
4-CDF can be synthesized from 4-chloro-2-fluorophenol by adding one equivalent of difluoromethyl hypofluorite to the reaction mixture. The reaction is conducted in aqueous solution and yields 4-CDF in a single step. It is important to note that the reaction is highly exothermic, and the reaction should be conducted in a well-ventilated area to avoid the risk of explosion.
Safety and Hazards
This compound is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-chloro-2,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXWGNRCJUGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)






